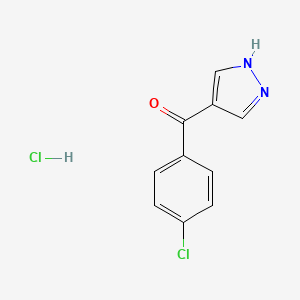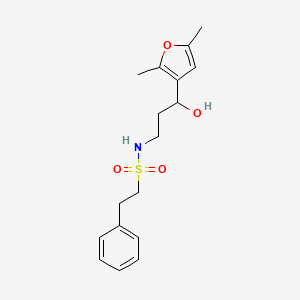
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide” is a complex organic compound. It contains a 2,5-dimethylfuran moiety, which is a type of heterocyclic compound containing a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a phenylethanesulfonamide group, which is commonly found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the molecular weight of the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of the furan ring and the sulfonamide group could make it reactive towards electrophiles . Additionally, the hydroxypropyl group could potentially undergo reactions involving the hydroxyl (-OH) group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of polar groups like the sulfonamide and the hydroxyl group could increase its solubility in polar solvents .科学的研究の応用
Kinetics and Mechanisms in Water Treatment
Sulfonamide derivatives, like N,N-Dimethylsulfamide (DMS), play significant roles in water treatment processes. For example, DMS, a degradation product of fungicides, can form N-nitrosodimethylamine (NDMA) during ozonation in the presence of bromide. NDMA formation involves complex reactions including the transformation of bromide to hypobromous acid and subsequent reactions with DMS. This highlights the importance of understanding the chemical reactions of sulfonamide derivatives in water treatment technologies to mitigate potential risks associated with NDMA, a known carcinogen (von Gunten et al., 2010).
Potential in Photodynamic Therapy
Sulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown high singlet oxygen quantum yields. These properties make them promising candidates for PDT applications, indicating the potential therapeutic uses of sulfonamide derivatives in treating cancer through light-activated processes (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin Antagonism for Therapeutic Applications
Biphenylsulfonamide endothelin antagonists have been investigated for their selectivity and activity against endothelin-A receptors. These studies have led to the development of compounds with significant potential for treating conditions mediated by endothelin, such as hypertension and vascular diseases. The research demonstrates the versatility of sulfonamide derivatives in developing new therapeutic agents (Murugesan et al., 1998).
Synthesis and Anticancer Properties
The synthesis and characterization of sulfonamide derivatives with specific structural modifications have been linked to anticancer properties. For instance, novel compounds like (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide have shown potential anticancer activity, underscoring the importance of structural studies in the development of new cancer treatments (Zhang, Shi-jie, & Hu, Wei-Xiao, 2010).
作用機序
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the specific biological target. Sulfonamides, for example, are often used as antibiotics and work by inhibiting bacterial synthesis of folic acid.
将来の方向性
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, given the presence of the sulfonamide group. Additionally, furan derivatives have been studied for their potential use in organic electronics .
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-13-12-16(14(2)22-13)17(19)8-10-18-23(20,21)11-9-15-6-4-3-5-7-15/h3-7,12,17-19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAMMKJEMLRKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)
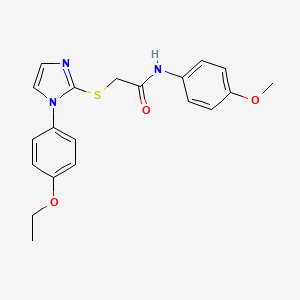
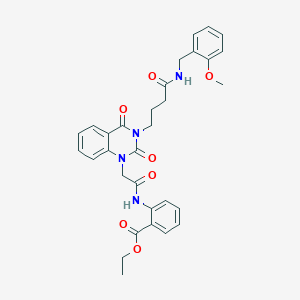
![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)
![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)
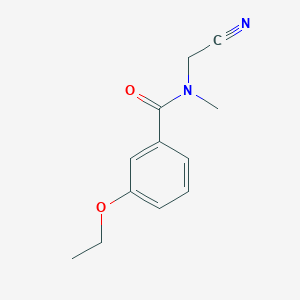
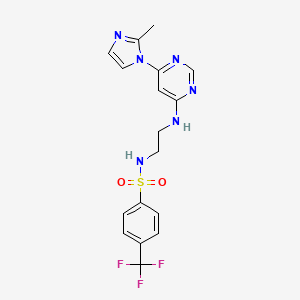
![3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide](/img/structure/B2478519.png)
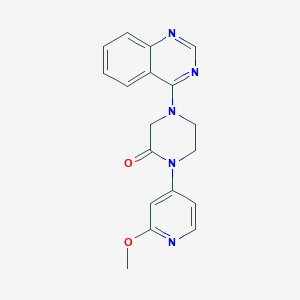
![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)
